Cas no 594-44-5 (Ethanesulfonyl chloride)

Ethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Ethanesulfonyl chloride
- Propane, 2,2-dibromo-
- chloroethylsulfone
- EINECS 209-842-5
- Ethanesulphonyl chloride
- Ethylsulfochloride
- EthylsulfonylChloride
- TL 77
- 1-Ethanesulfonylchloride
- Ethylsulfuryl chloride
- Ethylsulphonylchloride
- NSC 8649
- Ethylsulfonyl Chloride
- 1-Ethanesulfonyl chloride
- ethansulfonyl chloride
- ethane sulfonyl chloride
- B56ZOC898A
- FRYHCSODNHYDPU-UHFFFAOYSA-N
- Ethanesulfonyl chloride, 98+%
- Ethanesulfonylchloride
- ethansulfonylchlorid
- ethanesulfonylchoride
- ethansulfonylchloride
- EtSO2Cl
- ethyl sulfonylchloride
- ethanesufo
-
- MDL: MFCD00007460
- インチ: 1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3
- InChIKey: FRYHCSODNHYDPU-UHFFFAOYSA-N
- ほほえんだ: ClS(C([H])([H])C([H])([H])[H])(=O)=O
- BRN: 0773865
計算された属性
- せいみつぶんしりょう: 127.969878g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 127.969878g/mol
- 単一同位体質量: 127.969878g/mol
- 水素結合トポロジー分子極性表面積: 42.5Ų
- 重原子数: 6
- 複雑さ: 108
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Temperature: When heated to decomposition it emits very toxic fumes of /hydrogen chloride and sulfur oxide/.
- 色と性状: ライトイエロー液体
- 密度みつど: 1.357 g/mL at 25 °C(lit.)
- ゆうかいてん: -70°C
- ふってん: 177 °C(lit.)
- フラッシュポイント: 華氏温度:181.4°f< br / >摂氏度:83°C< br / >
- 屈折率: n20/D 1.452(lit.)
- すいようせい: ぶんかい
- PSA: 42.52000
- LogP: 1.65570
- かんど: Moisture Sensitive
- ようかいせい: エーテルに溶けやすく、ジクロロメタンに溶けやすく、水とエタノールで分解する。
Ethanesulfonyl chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302-H310-H314-H330
- 警告文: P260-P280-P284-P302+P350-P305+P351+P338-P310
- 危険物輸送番号:UN 2927 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 21/22-23-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:19-21
- RTECS番号:KI8050000
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:6.1
- TSCA:Yes
- リスク用語:R22; R23; R34
- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装等級:II
- 包装グループ:III
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。
Ethanesulfonyl chloride 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Ethanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20630-10.0g |
ethanesulfonyl chloride |
594-44-5 | 95% | 10.0g |
$51.0 | 2023-07-07 | |
Enamine | EN300-20630-0.1g |
ethanesulfonyl chloride |
594-44-5 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Oakwood | 044992-25g |
Ethanesulfonyl chloride |
594-44-5 | 99% | 25g |
$22.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0035-25g |
Ethanesulfonyl chloride |
594-44-5 | 98.0%(T) | 25g |
¥265.0 | 2022-06-10 | |
abcr | AB133489-500 g |
Ethanesulfonyl chloride, 98%; . |
594-44-5 | 98% | 500 g |
€169.00 | 2023-07-20 | |
eNovation Chemicals LLC | Y1291071-500g |
Ethanesulfonyl chloride |
594-44-5 | 98% | 500g |
$170 | 2023-09-04 | |
TRC | C984640-10ml |
Ethylsulfonyl Chloride |
594-44-5 | 10ml |
$75.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136203-100g |
Ethanesulfonyl chloride |
594-44-5 | ≥98.0% | 100g |
¥146.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136203-25g |
Ethanesulfonyl chloride |
594-44-5 | ≥98.0% | 25g |
¥61.90 | 2023-09-03 | |
Life Chemicals | F2190-0560-1g |
ethanesulfonyl chloride |
594-44-5 | 95%+ | 1g |
$21.0 | 2023-09-06 |
Ethanesulfonyl chloride 関連文献
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Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506
-
Qiao-Lin Wang,Wen-Zheng Zhang,Quan Zhou,Cong-Shan Zhou,Bi-Quan Xiong,Ke-Wen Tang,Yu Liu Org. Biomol. Chem. 2019 17 7918
-
Tiexin Zhang,Yusheng Shi,Sen Zhang,Chen Jia,Cheng He,Chunying Duan New J. Chem. 2018 42 18448
-
Bingnan Zhou,Jiaxi Xu Org. Biomol. Chem. 2016 14 4918
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Zhanhui Yang,Jiaxi Xu RSC Adv. 2015 5 78396
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Noha A. Osman,Amr H. Mahmoud,Christian D. Klein,Marco Allarà,Vincenzo Di Marzo,Khaled M. Abouzid,Ashraf H. Abadi Med. Chem. Commun. 2014 5 1571
-
Louis Reisman,Elizabeth A. Rowe,Qiaoli Liang,Paul A. Rupar Polym. Chem. 2018 9 1618
-
Bingnan Zhou,Jiaxi Xu Org. Biomol. Chem. 2016 14 4918
-
Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506
-
Zhongyan Huang,Jiaxi Xu RSC Adv. 2013 3 15114
Ethanesulfonyl chlorideに関する追加情報
Ethanesulfonyl Chloride (CAS No. 594-44-5): A Versatile Building Block in Modern Chemical Synthesis
Ethansulfonyl chloride (CAS No. 594-44-5) is a fundamental chemical reagent widely utilized in the pharmaceutical and fine chemical industries. This compound, characterized by its high reactivity and versatility, serves as a crucial intermediate in the synthesis of various sulfonamide derivatives, which are pivotal in drug development. TheEthanesulfonyl chloride molecule, with its sulfonyl chloride functional group, enables efficient introduction of the sulfonamide moiety into organic molecules, making it indispensable in medicinal chemistry.
TheCAS No. 594-44-5 identifier ensures precise identification and regulatory compliance, underscoring its significance in industrial and research settings. Ethanesulfonyl chloride is particularly valued for its role in constructing complex molecular architectures, including those found in biologically active compounds. Its ability to participate in nucleophilic substitution reactions allows for the facile synthesis of sulfonamides, which are known for their broad spectrum of biological activities.
Recent advancements in synthetic methodologies have highlighted the importance of ethanesulfonyl chloride in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating sulfonamides with enhanced pharmacological properties, such as improved solubility and bioavailability. These findings align with the growing demand for more effective and targeted treatments in various therapeutic areas.
TheEthanesulfonyl chloride reagent is also instrumental in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. By facilitating the formation of sulfonyl bonds, it enables the construction of intricate cyclic structures that mimic natural products and exhibit potent biological activity. This has spurred significant interest among researchers aiming to discover new drug candidates.
In addition to its pharmaceutical applications, ethanesulfonyl chloride finds utility in materials science and agrochemicals. Its reactivity makes it a valuable tool for modifying polymers and other materials, enhancing their functional properties. Furthermore, it contributes to the synthesis of specialized agrochemicals that address emerging challenges in crop protection.
TheCAS No. 594-44-5 designation ensures that researchers and manufacturers can reliably source and utilize this compound while adhering to stringent quality standards. Its well-documented properties and established synthetic protocols make it a cornerstone of modern chemical synthesis. As research continues to uncover new applications and improve synthetic techniques, ethanesulfonyl chloride is poised to remain a critical component in both academic and industrial chemistry.
One notable area of research involves the use of ethanesulfonyl chloride in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations not only enhance the efficiency of producing sulfonamides but also align with global efforts to promote sustainable chemical practices.
The versatility ofEthanesulfonyl chloride extends to its role as a cross-coupling partner in advanced synthetic transformations. By enabling the formation of carbon-carbon bonds under mild conditions, it facilitates the construction of complex organic molecules with precision and efficiency. This capability is particularly valuable in drug discovery pipelines, where rapid assembly of intricate molecular frameworks is often required.
In conclusion, ethanesulfonyl chloride (CAS No. 594-44-5) is a multifaceted reagent that plays a pivotal role in modern chemical synthesis. Its broad applicability across pharmaceuticals, materials science, and agrochemicals underscores its importance as a building block for innovative chemical solutions. As research progresses and new methodologies emerge, the utility of ethanesulfonyl chloride is expected to expand further, solidifying its position as an essential tool in the chemist's arsenal.
594-44-5 (Ethanesulfonyl chloride) 関連製品
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